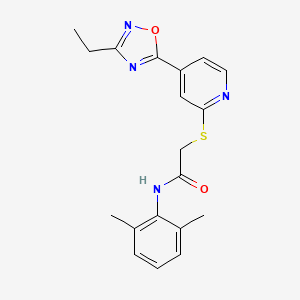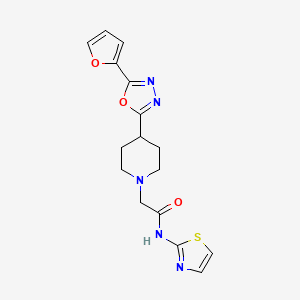
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a multifaceted compound known for its various applications across different scientific domains. Its unique structural characteristics make it an intriguing subject of study in medicinal chemistry, organic synthesis, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: : Begin with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. Then, react furan-2-carbohydrazide with an appropriate acid chloride or anhydride under dehydrating conditions to produce the furan-2-yl-1,3,4-oxadiazole core.
Formation of piperidine intermediate: : Synthesize the piperidine intermediate by reacting an appropriate halogenated compound with piperidine under nucleophilic substitution conditions.
Coupling of intermediates: : Couple the furan-2-yl-1,3,4-oxadiazole core with the piperidine intermediate using an appropriate coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions to form the key intermediate.
Thiazole derivatization: : Finally, couple the key intermediate with a thiazole derivative, using standard amide coupling conditions to obtain the desired product.
Industrial Production Methods
Industrial production often scales up these reactions, emphasizing optimized conditions, yields, and cost-effectiveness. Reactor design, solvent choice, and purification methods are critical factors in industrial settings to ensure product purity and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the furanyl and thiazole rings, often resulting in oxidized derivatives.
Reduction: : Reduction reactions primarily affect the furanyl ring, leading to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated reagents like alkyl halides, sulfonates under basic conditions.
Major Products Formed
Oxidized derivatives, reduced tetrahydrofuran analogs, and substituted piperidine products are frequently observed.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide serves as a versatile building block for synthesizing complex organic molecules. Its multifunctional groups enable diverse chemical modifications, making it valuable for creating novel compounds.
Biology
Biologically, this compound has shown potential as a pharmacophore, a part of molecules that is responsible for their biological activity, contributing to drug discovery and development. Its unique structural components make it a promising candidate for medicinal chemistry research.
Medicine
In medicine, this compound has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a focus of ongoing pharmacological studies.
Industry
In industrial applications, it is used in the development of materials with specific properties, such as advanced polymers and coatings. Its stability and reactivity make it an important component in manufacturing processes.
Mechanism of Action
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to downstream biological effects. The furan, oxadiazole, and thiazole rings play crucial roles in these interactions, allowing the compound to fit into binding sites and elicit desired responses.
Comparison with Similar Compounds
Similar Compounds
Compounds such as 2-(4-(1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide and 2-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide share structural similarities.
Uniqueness
What sets 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide apart is the presence of the furan ring, which confers unique electronic and steric properties. This differentiates it from other analogs by enhancing its reactivity and binding affinity towards biological targets.
Properties
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-13(18-16-17-5-9-25-16)10-21-6-3-11(4-7-21)14-19-20-15(24-14)12-2-1-8-23-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVFGMHTLPQPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
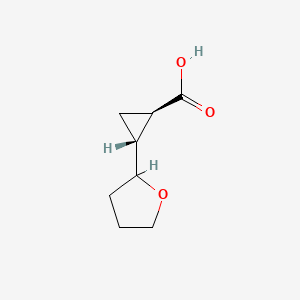
![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)
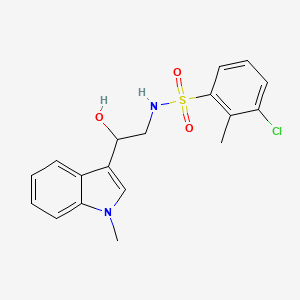
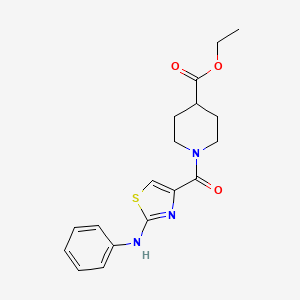
![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
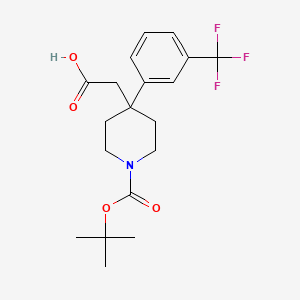
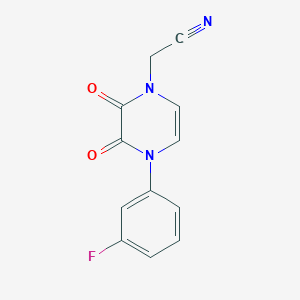
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide](/img/structure/B2727588.png)
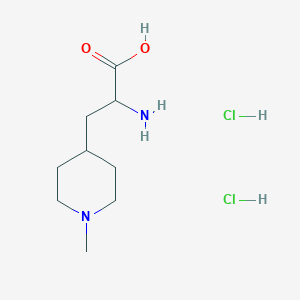

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)
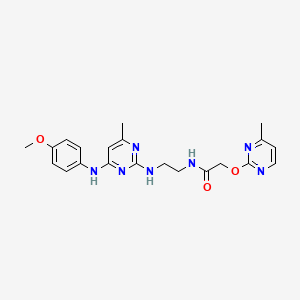
![tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2727596.png)
